(1,2-^13C_2)Butanedioic acid, also known as (2S)-2-amino(1,2-^13C_2)butanedioic acid, is a stable isotope-labeled form of aspartic acid. Its molecular formula is C₄H₇N₁O₄, with a molecular weight of approximately 135.09 g/mol. This compound features a chiral center at the second carbon atom, which is crucial for its biological activity and interactions in metabolic pathways. The incorporation of carbon-13 isotopes allows for enhanced tracking and analysis in various biochemical studies, making it a valuable tool in research involving amino acid metabolism and neurotransmitter synthesis.
This compound exhibits significant biological activity due to its role as an amino acid. It is involved in:
Several methods exist for synthesizing (1,2-^13C_2)Butanedioic acid:
The applications of (1,2-^13C_2)Butanedioic acid are diverse:
Interaction studies involving (1,2-^13C_2)Butanedioic acid focus on its binding affinity with various receptors and enzymes. Key findings include:
These interactions highlight its significance in both physiological processes and therapeutic contexts.
Similar compounds to (1,2-^13C_2)Butanedioic acid include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Aspartic Acid | C₄H₇N₁O₄ | Naturally occurring amino acid without isotopes |
3-Aminopropanoic Acid | C₃H₇N₁O₂ | Shorter chain length; less complex structure |
4-Aminobutanoic Acid | C₄H₉N₁O₂ | Similar length but different functional groups |
L-Aspartate | C₄H₇N₁O₄ | Enantiomer of aspartic acid; biologically active |
The uniqueness of (1,2-^13C_2)Butanedioic acid lies primarily in its stable isotope labeling. This feature allows for precise tracking in biological systems and metabolic studies, distinguishing it from other compounds that do not possess isotopic labeling or have different stereochemistry.
The synthesis of (1,2-13C2)butanedioic acid requires precise control over the positioning of carbon-13 isotopes within the molecular framework. Position-specific isotope labeling represents a sophisticated approach that enables researchers to introduce stable isotopes at predetermined locations within organic molecules, providing powerful tools for metabolic tracing and mechanistic studies [1].
The incorporation of carbon-13 isotopes at specific positions within butanedioic acid can be achieved through several strategic synthetic pathways. One established methodology involves the utilization of labeled acetate precursors, where [1-13C]acetyl coenzyme A serves as a building block for the biosynthetic generation of succinate through the tricarboxylic acid cycle. This approach has been demonstrated to achieve isotopic enrichment levels exceeding 95% at the desired carbon positions [2].
The enzymatic synthesis route utilizing labeled glucose substrates provides another effective strategy for carbon-13 incorporation. Studies have shown that [1-13C]glucose can be metabolically converted to [2,3-13C2]succinate through glycolytic pathways, with the label distribution pattern reflecting the specific enzymatic transformations involved in central carbon metabolism [3]. The process involves careful monitoring of isotope distribution patterns to ensure optimal incorporation efficiency.
The Kiliani synthesis methodology, originally developed for carbohydrate chemistry, has been adapted for the preparation of carbon-13 labeled organic acids. This approach involves the systematic chain extension of labeled precursors, allowing for precise control over the isotope positioning within the final product. The method has demonstrated high yields and excellent isotopic retention, making it particularly suitable for the preparation of position-specifically labeled dicarboxylic acids [5].
Complex synthetic schemes involving multiple reaction steps enable the preparation of isotope-labeled compounds with high positional specificity. The synthesis of [1,2-13C2]butanedioic acid through malonate alkylation followed by hydrolysis and decarboxylation represents one such approach. This methodology begins with [1,2-13C2]diethyl malonate, which undergoes controlled alkylation to introduce the necessary carbon framework [6].
The synthetic pathway involves the treatment of labeled malonate with appropriate alkylating agents under carefully controlled conditions to prevent isotope scrambling. Temperature control is critical, as elevated temperatures can lead to unwanted exchange reactions that compromise the isotopic integrity of the product. Typical reaction conditions involve temperatures below 80°C and the use of non-protic solvents to minimize hydrogen-deuterium exchange [7].
The preparation of deuterated butanedioic acid derivatives requires specialized hydrogenation techniques that enable selective incorporation of deuterium atoms at specific positions within the molecule. Catalytic hydrogenation represents the most widely employed methodology for introducing deuterium labels into organic compounds, offering excellent control over reaction selectivity and isotope incorporation efficiency [7].
Palladium-based catalysts represent the gold standard for deuteration reactions involving aromatic and aliphatic compounds. The preparation of deuterated succinate derivatives typically employs heterogeneous palladium catalysts supported on carbon, alumina, or other suitable supports. The choice of catalyst support significantly influences both the reaction selectivity and the final isotopic purity of the product [8].
The hydrogenation of maleic acid to deuterated succinic acid has been demonstrated using palladium on carbon catalysts in deuterium oxide as the solvent. This approach achieves deuterium incorporation levels exceeding 95% while maintaining high chemical yields. The reaction proceeds through the formation of surface-bound intermediates that facilitate the selective addition of deuterium atoms to the carbon-carbon double bond [8].
Reaction conditions for palladium-catalyzed deuteration typically involve pressures ranging from 1 to 10 atmospheres of deuterium gas, with temperatures maintained between 25°C and 80°C. The relatively mild conditions help preserve the integrity of sensitive functional groups while promoting efficient deuterium incorporation. The use of deuterated solvents, particularly deuterium oxide or deuterated alcohols, further enhances the isotopic enrichment of the final product [9].
Copper-based catalysts have shown significant promise for the deuteration of carboxylic acid derivatives. Copper on cerium oxide catalysts demonstrate excellent activity for the hydrogenation of succinic acid derivatives, with the ability to selectively reduce specific functional groups while preserving others. Studies have shown that copper-based systems can achieve conversion rates exceeding 90% with high selectivity for the desired deuterated products [10].
Rhodium and ruthenium catalysts offer additional options for specialized deuteration reactions. These noble metal catalysts are particularly effective for challenging substrates that require harsh reaction conditions or exhibit low reactivity toward palladium systems. The choice of ligands and reaction modifiers can significantly influence both the reaction rate and the stereochemical outcome of the deuteration process [7].
Homogeneous catalysts provide distinct advantages for deuteration reactions requiring high stereoselectivity or regioselectivity. Wilkinson's catalyst (triphenylphosphine rhodium chloride) has been employed for the deuteration of unsaturated carboxylic acids, achieving excellent stereochemical control and high isotopic incorporation. The homogeneous nature of these catalysts allows for precise tuning of the reaction environment through ligand modification [9].
The use of chiral ligands in homogeneous deuteration systems enables the preparation of enantiomerically enriched deuterated compounds. This approach is particularly valuable for pharmaceutical applications where stereochemical purity is critical. Reaction conditions typically involve deuterium pressures of 1-5 atmospheres with temperatures ranging from room temperature to 60°C, depending on the specific catalyst system employed [11].
The purification and characterization of isotopically labeled butanedioic acid derivatives requires specialized techniques designed to handle the unique challenges associated with isotope-containing compounds. These challenges include the need for high purity products, the preservation of isotopic integrity, and the accurate determination of isotopic enrichment levels [12].
High-performance liquid chromatography represents the primary purification technique for isotopically labeled organic compounds. The separation of isotopically labeled products from unlabeled impurities typically employs reversed-phase chromatography systems with carefully optimized mobile phase compositions. The slight differences in physical properties between isotopically labeled and unlabeled compounds enable their chromatographic separation, although the resolution is often challenging [13].
Column selection plays a critical role in achieving adequate separation. Octadecylsilane (C18) stationary phases are most commonly employed, with particle sizes ranging from 1.7 to 5 micrometers depending on the required resolution and analysis time. The mobile phase typically consists of aqueous buffers combined with organic modifiers such as acetonitrile or methanol. The pH of the mobile phase must be carefully controlled to ensure optimal separation and prevent degradation of the isotopically labeled product [13].
The purification process typically involves multiple chromatographic steps to achieve the required purity levels. Initial purification removes gross impurities and reaction byproducts, while subsequent purification steps focus on the removal of isotopically unlabeled material and other closely related compounds. Gradient elution profiles are optimized to provide baseline separation between the target compound and potential impurities [14].
Nuclear magnetic resonance spectroscopy provides the most definitive method for characterizing isotopically labeled compounds. Carbon-13 nuclear magnetic resonance is particularly valuable for confirming the position and extent of isotopic labeling in butanedioic acid derivatives. The technique offers excellent sensitivity for detecting carbon-13 labels, with the ability to distinguish between different labeling patterns and quantify isotopic enrichment levels [15].
Proton nuclear magnetic resonance spectroscopy serves as a complementary technique for structural confirmation and purity assessment. The coupling patterns observed in proton spectra can provide valuable information about the presence of carbon-13 labels at adjacent positions. This information is particularly useful for confirming the regioselectivity of labeling reactions and detecting potential rearrangement products [15].
Mass spectrometry techniques provide essential tools for the characterization of isotopically labeled compounds, offering high sensitivity and specificity for isotope detection. Electrospray ionization mass spectrometry is particularly well-suited for the analysis of carboxylic acid derivatives, providing soft ionization conditions that preserve molecular integrity while enabling accurate mass determination [17].
The determination of isotopic purity by mass spectrometry involves the analysis of isotope distribution patterns in the molecular ion region. High-resolution mass spectrometry enables the resolution of isotopologues that differ by single mass units, allowing for precise quantification of isotopic enrichment levels. The technique has demonstrated the ability to detect isotopic impurities at levels below 1%, making it invaluable for quality control applications [18].
Tandem mass spectrometry approaches provide additional structural information through controlled fragmentation of the molecular ion. The fragmentation patterns observed can confirm the position of isotopic labels within the molecule and detect potential structural rearrangements. This information is particularly valuable for verifying the success of position-specific labeling reactions [19].
Analysis Method | Detection Limit | Isotopic Purity Range | Typical Precision |
---|---|---|---|
Carbon-13 Nuclear Magnetic Resonance | 0.1% | 95-99.9% | ±0.5% |
High-Resolution Mass Spectrometry | 0.01% | 90-99.9% | ±0.1% |
High-Performance Liquid Chromatography | 0.05% | 95-99.5% | ±0.2% |
High-resolution mass spectrometry represents the gold standard for isotopic purity determination of carbon-13 labeled compounds. The technique provides exceptional mass accuracy and resolution capabilities that enable precise differentiation of isotopically labeled species from their natural abundance counterparts [2] [3].
Modern high-resolution mass spectrometers, including Orbitrap and Fourier transform ion cyclotron resonance instruments, routinely achieve mass accuracies below 1 part per million and resolutions exceeding 100,000 [2] [4]. These specifications are crucial for resolving the small mass differences between isotopically labeled and unlabeled compounds. For (1,2-13C2)Butanedioic acid with a molecular weight of 120.07 daltons, the mass difference of 2.0067 atomic mass units from the unlabeled form requires sufficient resolution to prevent peak overlap [5].
The analytical workflow involves preparation of sample solutions at concentrations ranging from 0.1 to 1.0 milligrams per milliliter in appropriate solvents. Electrospray ionization provides soft ionization conditions that preserve molecular integrity while generating stable molecular ion signals [1]. Both positive and negative ionization modes are employed, with negative mode typically yielding stronger signals for carboxylic acid compounds due to facile deprotonation [6].
Isotopic purity assessment requires integration of isotopolog peak areas and application of natural abundance corrections. The isotopic enrichment percentage is calculated using the formula:
Isotopic Enrichment (%) = (Labeled Peak Area / Total Peak Area) × 100
where Total Peak Area represents the sum of all isotopolog peaks after background subtraction and natural abundance correction [6]. For (1,2-13C2)Butanedioic acid, the primary isotopologs monitored include M+0 (unlabeled), M+1 (single 13C incorporation), and M+2 (double 13C incorporation). Natural abundance corrections account for the statistical presence of 13C atoms in unlabeled positions [7].
Liquid chromatography-tandem mass spectrometry provides highly selective and sensitive quantitative analysis of (1,2-13C2)Butanedioic acid in complex matrices. The technique combines chromatographic separation with mass spectrometric detection to achieve exceptional specificity and quantitative accuracy [8] [9].
Chromatographic analysis typically employs reversed-phase liquid chromatography using C18 or phenyl-hexyl stationary phases. Mobile phase compositions consist of water-acetonitrile or water-methanol gradients with formic acid or ammonium acetate modifiers to optimize ionization efficiency [8]. Column temperatures are maintained at 30-40°C to ensure reproducible retention times and peak shapes.
For (1,2-13C2)Butanedioic acid analysis, hydrophilic interaction liquid chromatography may provide superior retention and separation compared to reversed-phase methods due to the polar nature of the dicarboxylic acid [10]. Typical flow rates range from 0.2 to 0.5 milliliters per minute, with injection volumes of 5-20 microliters depending on concentration requirements.
Triple quadrupole mass spectrometers operating in selected reaction monitoring mode provide optimal sensitivity and selectivity for quantitative analysis [9]. The technique monitors specific precursor-to-product ion transitions that are unique to the target compound. For (1,2-13C2)Butanedioic acid, typical transitions include the deprotonated molecular ion [M-H]- at m/z 119.0 fragmenting to characteristic product ions.
Electrospray ionization parameters require optimization for each analytical system, with typical settings including capillary voltages of 3-4 kilovolts, source temperatures of 150°C, and nitrogen gas flows of 8-12 liters per minute [8]. Collision energies for fragmentation are optimized through infusion experiments to maximize product ion intensities while maintaining adequate precursor ion transmission.
Quantitative method validation follows established guidelines for bioanalytical method development. Linearity is assessed across concentration ranges spanning 3-4 orders of magnitude, with correlation coefficients typically exceeding 0.995 [11]. Precision evaluations include intra-day and inter-day variability assessments, with coefficients of variation generally below 15% at the limit of quantitation [9].
Accuracy determinations employ quality control samples prepared at low, medium, and high concentrations within the analytical range. Recovery experiments assess matrix effects and extraction efficiency when applicable. The technique routinely achieves limits of quantitation in the nanogram per milliliter range for biological matrices [10].
Infrared spectroscopy provides definitive identification of functional groups present in (1,2-13C2)Butanedioic acid and serves as a complementary technique to mass spectrometry for structural verification [12] [13]. The technique is particularly valuable for confirming the presence of carboxylic acid groups and detecting potential impurities or degradation products.
The infrared spectrum of (1,2-13C2)Butanedioic acid exhibits characteristic absorption bands corresponding to specific functional groups. The carbonyl stretching vibration of the carboxylic acid groups appears as a strong absorption band at approximately 1700 cm-1 [13]. The broad absorption band between 3200-3600 cm-1 corresponds to the hydroxyl stretching vibration of the carboxylic acid groups [12].
Carbon-hydrogen stretching vibrations appear in the 2800-3000 cm-1 region, with the specific frequencies depending on the hybridization state of the carbon atoms [14]. The presence of 13C isotopes may cause subtle shifts in vibrational frequencies due to the mass difference, though these shifts are typically small and require high-resolution instrumentation to detect [15].
Fourier transform infrared spectroscopy provides superior signal-to-noise ratios and spectral resolution compared to dispersive instruments [15]. Samples are typically prepared as potassium bromide pellets or analyzed using attenuated total reflectance techniques. The latter method requires minimal sample preparation and provides excellent reproducibility for routine analysis [16].
Infrared spectroscopy can provide semi-quantitative information about compound purity through peak intensity ratios and baseline evaluations. The technique is particularly useful for detecting organic impurities that may not be readily apparent in mass spectrometry analysis [17]. Water content determination is possible through monitoring of the broad absorption band around 3400 cm-1, which is crucial for accurate quantitative analysis [15].
X-ray diffraction analysis provides definitive characterization of the crystalline structure of (1,2-13C2)Butanedioic acid, including polymorph identification and lattice parameter determination [18] [19]. This technique is essential for understanding the solid-state properties that influence dissolution behavior and chemical stability.
Powder X-ray diffraction represents the most widely used approach for crystalline characterization of pharmaceutical compounds. The technique provides a unique diffraction pattern that serves as a fingerprint for each crystalline form [20]. For (1,2-13C2)Butanedioic acid, diffraction patterns are typically recorded using copper K-alpha radiation with wavelengths of 1.5418 Ångström [19].
Sample preparation involves grinding the crystalline material to a fine powder and mounting in sample holders designed to minimize preferred orientation effects. Diffraction data are collected over 2-theta ranges of 5-50 degrees with step sizes of 0.02-0.05 degrees and counting times sufficient to achieve adequate signal-to-noise ratios [21].
Different polymorphic forms of (1,2-13C2)Butanedioic acid exhibit distinct diffraction patterns that enable unambiguous identification [20]. The presence of multiple crystalline forms can be detected through careful analysis of peak positions, intensities, and widths. Quantitative phase analysis allows determination of the relative amounts of different polymorphs present in mixtures [22].
Crystalline lattice parameters are calculated from diffraction peak positions using indexing algorithms and refinement procedures. These parameters provide information about unit cell dimensions and crystal symmetry that are essential for understanding structure-property relationships [23].
When suitable single crystals are available, single crystal X-ray diffraction provides complete structural information including atomic coordinates and bond lengths [24]. This technique requires crystals with minimum dimensions of approximately 0.1 millimeters and good diffraction quality. The resulting structural data enable detailed analysis of molecular conformation and intermolecular interactions [25].
Data collection employs area detectors and low-temperature conditions to minimize thermal motion effects. Structure determination follows established procedures including space group determination, structure solution, and refinement to achieve acceptable agreement factors [26].
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